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molecular formula C14H15NO B1584671 4-methoxy-2-methyl-N-phenylaniline CAS No. 41317-15-1

4-methoxy-2-methyl-N-phenylaniline

Cat. No. B1584671
M. Wt: 213.27 g/mol
InChI Key: CYMPUOGZUXAIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04330473

Procedure details

24 g. of 3-methoxy-6-acetylaminotoluene, 31.6 g. of bromobenzene, 10.38 g. of potassium carbonate, 0.6 g. of copper powder and 0.01 g. of iodine were refluxed under ordinary pressure on the oil bath for 48 hours. Then excess bromobenzene was recovered by means of steam distillation, and the reamining reaction mixture was distilled in a vacuum to obtain 29.2 g. (85.0 percent of theoretical yields) of 3-methoxy-6-(N-acetylanilino) toluene as a light yellowish brown solid having a melting point at 86° to 87° C., having the formula: ##STR12## 25 g. of this intermediate was hydrolyzed by heating at 180° C. for 8 hours in the autoclave, together with 130 ml. of water and 9 g. of caustic soda. After cooling, the reaction product was filtered to collect a solid and thereafter recrystallized by using a double amount of ethyl alcohol. 18.8 g. (90.5 percent of theoretical yields) of 3-methoxy-6-anilinotoluene was obtained as light brown crystals having a melting point of 79° to 80.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-methoxy-6-(N-acetylanilino) toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
COC1C=C(C)C(NC(=O)C)=CC=1.BrC1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].II.[CH3:29][O:30][C:31]1[CH:32]=[C:33]([CH3:47])[C:34]([N:37](C(=O)C)[C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)=[CH:35][CH:36]=1.[OH-].[Na+]>[Cu].O>[CH3:29][O:30][C:31]1[CH:32]=[C:33]([CH3:47])[C:34]([NH:37][C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=2)=[CH:35][CH:36]=1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=CC1)NC(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
3-methoxy-6-(N-acetylanilino) toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=CC1)N(C1=CC=CC=C1)C(C)=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then excess bromobenzene was recovered by means of steam distillation
CUSTOM
Type
CUSTOM
Details
the reamining reaction mixture
DISTILLATION
Type
DISTILLATION
Details
was distilled in a vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 29.2 g
CUSTOM
Type
CUSTOM
Details
at 86° to 87° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction product was filtered
CUSTOM
Type
CUSTOM
Details
to collect a solid
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=CC1)NC1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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